molecular formula C30H25ClN4O4 B445879 2-amino-1-{4-chloro-2-nitrophenyl}-4-(4-ethoxyphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-amino-1-{4-chloro-2-nitrophenyl}-4-(4-ethoxyphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No.: B445879
M. Wt: 541g/mol
InChI Key: CZBOXXQNDGBSDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-1-{4-chloro-2-nitrophenyl}-4-(4-ethoxyphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a complex organic compound belonging to the hexahydroquinoline family. This compound is characterized by its unique structure, which includes multiple aromatic rings, a nitrile group, and various substituents such as amino, chloro, nitro, ethoxy, and phenyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-{4-chloro-2-nitrophenyl}-4-(4-ethoxyphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile typically involves a multi-step process. One common synthetic route includes the following steps:

    Condensation Reaction: The initial step involves the condensation of an appropriate aldehyde with a β-ketoester in the presence of an ammonium acetate catalyst. This reaction forms an intermediate compound.

    Cyclization: The intermediate undergoes cyclization to form the hexahydroquinoline core structure.

    Substitution Reactions: Various substituents, such as the chloro, nitro, ethoxy, and phenyl groups, are introduced through substitution reactions using appropriate reagents and conditions.

    Nitrile Formation: The nitrile group is introduced through a reaction with a suitable nitrile source, such as cyanogen bromide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of catalysts, solvents, and reaction conditions to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-{4-chloro-2-nitrophenyl}-4-(4-ethoxyphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and phenyl groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group.

    Substitution: The chloro and ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can produce various substituted derivatives.

Scientific Research Applications

2-amino-1-{4-chloro-2-nitrophenyl}-4-(4-ethoxyphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-amino-1-{4-chloro-2-nitrophenyl}-4-(4-ethoxyphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(4-chlorophenyl)-4-(4-ethoxyphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
  • 2-Amino-1-(4-nitrophenyl)-4-(4-ethoxyphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
  • 2-Amino-1-(4-chloro-2-nitrophenyl)-4-(4-methoxyphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Uniqueness

The uniqueness of 2-amino-1-{4-chloro-2-nitrophenyl}-4-(4-ethoxyphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both chloro and nitro groups, along with the ethoxy and phenyl substituents, makes it a versatile compound for various applications.

Properties

Molecular Formula

C30H25ClN4O4

Molecular Weight

541g/mol

IUPAC Name

2-amino-1-(4-chloro-2-nitrophenyl)-4-(4-ethoxyphenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C30H25ClN4O4/c1-2-39-22-11-8-19(9-12-22)28-23(17-32)30(33)34(24-13-10-21(31)16-25(24)35(37)38)26-14-20(15-27(36)29(26)28)18-6-4-3-5-7-18/h3-13,16,20,28H,2,14-15,33H2,1H3

InChI Key

CZBOXXQNDGBSDT-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2C(=C(N(C3=C2C(=O)CC(C3)C4=CC=CC=C4)C5=C(C=C(C=C5)Cl)[N+](=O)[O-])N)C#N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(N(C3=C2C(=O)CC(C3)C4=CC=CC=C4)C5=C(C=C(C=C5)Cl)[N+](=O)[O-])N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.